
4-(Heptyloxy)-4'-biphenylcarboxylic acid
Vue d'ensemble
Description
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . This compound is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “4-(Heptyloxy)-4’-biphenylcarboxylic acid” can be represented by the SMILES string CCCCCCCOc1ccc(cc1)C(O)=O . This indicates that the compound consists of a benzoic acid group (C6H4CO2H) attached to a heptyloxy group (CH3(CH2)6O) .
Physical And Chemical Properties Analysis
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a white crystalline solid . It has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide to the solution .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Orientations Futures
Propriétés
Numéro CAS |
59748-17-3 |
|---|---|
Nom du produit |
4-(Heptyloxy)-4'-biphenylcarboxylic acid |
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(4-heptoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |
Clé InChI |
BDDYPNQQJHNKSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




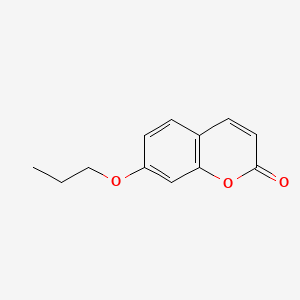


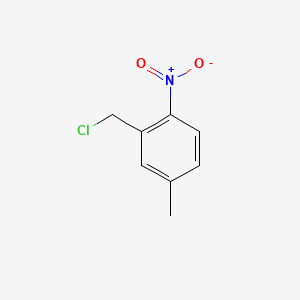
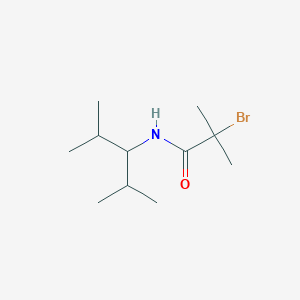


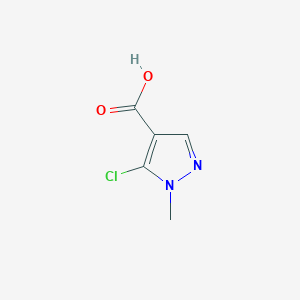
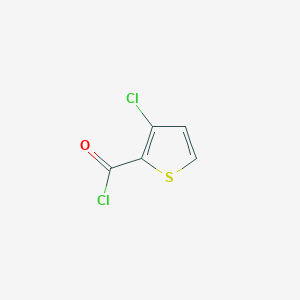
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
